molecular formula C24H19N5O3S B11233531 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B11233531
M. Wt: 457.5 g/mol
InChI Key: UWYSLZYYIRCQPK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 2-methoxyphenyl substituent at the 1-position, a thioether linkage at the 6-position, and a naphthalen-1-yl acetamide group. Its synthesis likely follows methods analogous to those reported for structurally related compounds, such as reacting a pyrazolo[3,4-d]pyrimidinone precursor with substituted α-chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

UWYSLZYYIRCQPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the condensation of a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring. Subsequent cyclization with a formamide or similar reagent yields the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Thioether Formation: The thioether linkage is formed by reacting the pyrazolo[3,4-d]pyrimidine derivative with a thiol reagent under basic conditions.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on its interaction with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact

Naphthalenyl vs. This may improve binding to hydrophobic pockets in biological targets. However, increased lipophilicity could reduce aqueous solubility, necessitating formulation optimization.

Methoxy vs. In contrast, halogenated analogs (e.g., 4-chlorophenyl in ) may enhance metabolic stability but increase toxicity risks.

Thioether Linkage :

  • The thioether (S-CH₂) group in the target compound replaces oxygen-based linkages (e.g., ethers or esters) seen in other derivatives . This substitution may alter conformational flexibility and redox stability.

Physicochemical Properties

  • Solubility: The methoxy group improves solubility in polar solvents compared to fully non-polar analogs (e.g., Example 83 in ).
  • Melting Point : Estimated to be >250°C based on analogs with similar aromaticity (e.g., 278–281°C for compound 20o ).

Biological Activity

The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core fused with thioether and acetamide functional groups, makes it a subject of interest for various therapeutic applications.

  • Molecular Formula : C21_{21}H19_{19}N5_5O3_3S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 946366-18-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The presence of the methoxy and naphthyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to the target compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CNCI-H4600.67

These results suggest that modifications in the structure can lead to enhanced cytotoxic effects against cancer cells.

Antimicrobial Activity

In addition to anticancer properties, there is growing evidence supporting the antimicrobial activity of compounds featuring similar scaffolds. A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant antibacterial and antitubercular activities against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .

Case Studies

  • Anticancer Efficacy : A derivative of the target compound was tested against multiple cancer cell lines including MCF7 and NCI-H460. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives achieving IC50_{50} values as low as 0.67 µM .
  • Antimicrobial Screening : Compounds similar to the target were screened for their ability to inhibit bacterial growth. Some showed effective inhibition against both Gram-positive and Gram-negative strains, highlighting their potential as broad-spectrum antimicrobial agents .

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